molecular formula C11H16N2O3S B2733362 1-(4-aminobenzenesulfonyl)piperidin-3-ol CAS No. 1155934-53-4

1-(4-aminobenzenesulfonyl)piperidin-3-ol

Cat. No.: B2733362
CAS No.: 1155934-53-4
M. Wt: 256.32
InChI Key: LVTGKVGLIMYEKO-UHFFFAOYSA-N
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Description

1-(4-Aminobenzenesulfonyl)piperidin-3-ol is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 4-aminobenzenesulfonyl group at position 1. This structure confers unique physicochemical properties, making it relevant in medicinal chemistry and drug development. The sulfonyl group enhances binding affinity to biological targets, while the hydroxyl group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

1-(4-aminophenyl)sulfonylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(14)8-13/h3-6,10,14H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTGKVGLIMYEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobenzenesulfonyl)piperidin-3-ol typically involves the reaction of 4-aminobenzenesulfonyl chloride with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 1-(4-aminobenzenesulfonyl)piperidin-3-ol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminobenzenesulfonyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-aminobenzenesulfonyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzenesulfonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

  • Structural Features: Contains a piperidine ring with hydroxyl at position 3 and a 6-chloroquinolin-4-yl-piperidin-4-yl substituent.
  • Pharmacological Activity: Demonstrated high binding affinity to the SARS-CoV-2 spike protein, comparable to hydroxychloroquine (HCQ) but with an improved safety profile.
  • Key Difference: The chloroquinoline substituent enhances antiviral activity compared to the 4-aminobenzenesulfonyl group in the parent compound.

1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

  • Structural Features : Features a 4-octylphenethyl group linked to the piperidine nitrogen and a hydroxyl group at position 3.
  • Pharmacological Activity : Exhibits 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, critical for cancer therapy. The hydroxyl position (3 vs. 4 in RB-005) significantly impacts enzyme selectivity .
  • Key Difference: The lipophilic octylphenethyl group enhances membrane permeability, differing from the polar sulfonyl group in 1-(4-aminobenzenesulfonyl)piperidin-3-ol.

N-Sulfonyl Homoserine Lactone Derivatives (e.g., 5a–l)

  • Structural Features: Contain a 4-aminobenzenesulfonyl moiety attached to a homoserine lactone core.
  • Pharmacological Activity : Inhibit bacterial quorum sensing (QS) by reducing violacein production in Chromobacterium violaceum. Activity varies with substituents on the lactone ring .
  • Key Difference: The homoserine lactone core introduces conformational flexibility absent in the rigid piperidine scaffold of 1-(4-aminobenzenesulfonyl)piperidin-3-ol.

1-(2-Amino-6-Chloropyrimidin-4-yl)piperidin-3-ol

  • Structural Features : Substituted with a chloropyrimidinyl group at position 1 of the piperidine ring.
  • Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis. Its chloropyrimidine group facilitates nucleophilic substitution reactions .
  • Key Difference : The pyrimidine ring introduces aromaticity and planar geometry, contrasting with the sulfonyl group’s tetrahedral geometry.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituent(s) Biological Target Selectivity/Activity Reference
1-(4-Aminobenzenesulfonyl)piperidin-3-ol 4-Aminobenzenesulfonyl, -OH (C3) QS proteins, enzymes Moderate QS inhibition
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 6-Chloroquinolin-4-yl, -OH (C3) SARS-CoV-2 spike protein High binding affinity (~HCQ)
RB-019 4-Octylphenethyl, -OH (C3) Sphingosine kinase 1 (SK1) 6.1-fold SK1/SK2 selectivity
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol Chloropyrimidinyl, -OH (C3) Kinases (intermediate) N/A (synthetic intermediate)

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility Key Functional Groups
1-(4-Aminobenzenesulfonyl)piperidin-3-ol 256.31 g/mol Moderate (Polar) Sulfonamide, hydroxyl
RB-019 335.52 g/mol Low (Lipophilic) Phenethyl, hydroxyl
N-Sulfonyl homoserine lactone 5a ~300 g/mol Variable Sulfonamide, lactone

Research Findings and Implications

  • Positional Isomerism : The hydroxyl group’s position (C3 vs. C4) in piperidine derivatives profoundly affects biological activity. For example, RB-019 (C3-OH) shows higher SK1 selectivity than RB-005 (C4-OH) .
  • Substituent Effects : Bulky or lipophilic groups (e.g., octylphenethyl in RB-019) enhance membrane permeability, while polar sulfonyl groups improve target binding .
  • Safety Profiles: Compounds like 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol were designed to reduce cardiotoxicity associated with HCQ, highlighting the importance of structural optimization .

Biological Activity

1-(4-Aminobenzenesulfonyl)piperidin-3-ol, a compound with significant pharmacological potential, has been the subject of various studies investigating its biological activity. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a sulfonamide group and an amino group on the benzene ring. Its chemical structure can be represented as follows:

C1H1N2O2S\text{C}_1\text{H}_1\text{N}_2\text{O}_2\text{S}

The biological activity of 1-(4-aminobenzenesulfonyl)piperidin-3-ol is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting enzymes, particularly carbonic anhydrase and urease. This inhibition can lead to therapeutic effects in conditions such as hypertension and kidney stones.
  • Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing central nervous system activity.

Antibacterial Activity

Recent studies have shown that derivatives of sulfonamide compounds exhibit antibacterial properties. For instance, compounds related to 1-(4-aminobenzenesulfonyl)piperidin-3-ol demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainInhibition Zone (mm)
1-(4-Aminobenzenesulfonyl)piperidin-3-olSalmonella typhi15
1-(4-Aminobenzenesulfonyl)piperidin-3-olBacillus subtilis18

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction.

Enzyme Inhibition Studies

In a detailed study assessing enzyme inhibition, it was found that 1-(4-aminobenzenesulfonyl)piperidin-3-ol exhibited significant inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase5.2
Urease3.8

Study on Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the antimicrobial efficacy of various sulfonamide derivatives, including 1-(4-aminobenzenesulfonyl)piperidin-3-ol. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a broad-spectrum antibacterial agent .

Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that modifications in the piperidine ring or the introduction of different substituents on the sulfonamide group can enhance biological activity. For example, derivatives with halogen substitutions showed improved potency against certain bacterial strains .

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